Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a chemical compound that serves as an intermediate in the synthesis of Deshydroxyethoxy Ticagrelor. It is an analog of Ticagrelor, an antiplatelet agent used to prevent heart attacks, myocardial infarction, and other pulmonary diseases .
Preparation Methods
The synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves several steps. The compound is typically prepared through a series of organic reactions, including the protection and deprotection of functional groups, as well as the formation of dimethylmethylene bridges. The reaction conditions often involve the use of solvents like dichloromethane and ethyl acetate, and the reactions are carried out at room temperature .
Chemical Reactions Analysis
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its parent compound, Ticagrelor.
Medicine: It is investigated for its potential use as an antiplatelet agent, similar to Ticagrelor, in the prevention of heart attacks and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation and reducing the risk of blood clots. This mechanism is similar to that of Ticagrelor, its parent compound .
Comparison with Similar Compounds
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Ticagrelor: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a different mechanism of action.
Biological Activity
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This compound has garnered attention for its potential biological activity, particularly in inhibiting platelet aggregation through its interaction with the P2Y12 receptor.
This compound operates similarly to its parent compound, Ticagrelor. It functions as a non-competitive antagonist of the P2Y12 receptor on platelets. By binding to this receptor, it prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing platelet aggregation and the risk of thrombus formation. This mechanism is crucial for preventing cardiovascular events such as heart attacks and strokes.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, it is expected to share characteristics with Ticagrelor:
- Absorption : Rapid absorption with a median time to peak concentration (Tmax) typically around 2-4 hours.
- Bioavailability : Estimated at approximately 36% for Ticagrelor; similar values may be anticipated for this compound.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to active metabolites that contribute to its pharmacological effects.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antiplatelet Activity : In vitro studies indicate that this compound effectively inhibits ADP-induced platelet aggregation, demonstrating a dose-dependent response similar to that observed with Ticagrelor .
- Comparative Studies : Research comparing this compound with other antiplatelet agents like Clopidogrel and Prasugrel suggests that it may offer advantages in terms of rapid onset and reversible action .
- Clinical Implications : The potential application of this compound in clinical settings is supported by findings from studies involving patients with ACS. For instance, long-term therapy with Ticagrelor has shown significant reductions in cardiovascular events compared to Clopidogrel .
Data Table: Pharmacokinetic Parameters
Parameter | Ticagrelor | This compound |
---|---|---|
Tmax (hours) | 2-4 | Expected similar |
Bioavailability (%) | ~36 | Anticipated similar |
Elimination Half-life | 7.7 - 13.1 | Likely comparable |
Primary Metabolites | AR-C124910XX | Expected similar |
Properties
IUPAC Name |
(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHHRVYXULTCNA-FNOIDJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.